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Abstract
The RNA-binding protein, Insulin-like Growth Factor 2 mRNA-binding protein 2 (IMP2), is a

critical regulator of post-transcriptional gene expression. Dysregulation of IMP2 has been

implicated in a variety of diseases, including cancer and metabolic disorders. This document

provides detailed application notes and experimental protocols for utilizing RNA-sequencing

(RNA-seq) to identify genes regulated by IMP2. The methodologies described herein are

essential for researchers and professionals involved in drug development and the study of

gene regulation.

Introduction
IMP2, also known as IGF2BP2, is a member of the IMP family of RNA-binding proteins that

play a pivotal role in mRNA localization, stability, and translation.[1] IMP2 predominantly

recognizes and binds to N6-methyladenosine (m6A) modifications on target mRNAs, thereby

influencing their fate.[1] Its overexpression has been linked to the progression of numerous

cancers, including colorectal, breast, and liver cancer, often correlating with poor patient

prognosis.[1][2] Consequently, identifying the downstream targets of IMP2 is crucial for

understanding its biological functions and for the development of targeted therapeutics.
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RNA-sequencing, coupled with techniques such as RNA immunoprecipitation (RIP-seq),

provides a powerful and unbiased approach to globally identify the RNA targets of IMP2 and to

quantify the impact of IMP2 on their expression levels.

Data Presentation: IMP2-Regulated Genes
RNA-sequencing studies following the knockdown or knockout of IMP2 have identified

numerous downstream target genes. The following tables summarize quantitative data from

such experiments in various cancer cell lines.

Table 1: Down-regulated Genes Upon IMP2 Knockdown/Knockout

Gene Cell Line
Log2 Fold
Change

Function Reference

MYC
MDA-MB-468

(Breast Cancer)
Decreased

Transcription

factor, oncogene
[1]

CTGF
MDA-MB-468

(Breast Cancer)
Decreased

Cell migration,

metastasis
[1]

HK2
Colorectal

Cancer Cells
Decreased Glycolysis [3]

GLUT1

(SLC2A1)

Colorectal

Cancer Cells
Decreased

Glucose

transport
[3]

GPT2
Acute Myeloid

Leukemia Cells
Decreased

Glutamine

metabolism
[1]

SLC1A5
Acute Myeloid

Leukemia Cells
Decreased

Glutamine

uptake
[1]

NT5DC2
B-cell Lymphoma

Cells
Decreased

Nucleotide

metabolism
[1]

Table 2: Up-regulated Genes Upon IMP2 Knockdown/Knockout
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Gene Cell Line
Log2 Fold
Change

Function Reference

FZD8 Not Specified Increased
Wnt signaling

receptor
[4]

PR Not Specified Increased
Progesterone

receptor
[4]

Experimental Protocols
RNA Immunoprecipitation followed by Sequencing (RIP-
seq) to Identify IMP2-bound RNAs
This protocol describes the immunoprecipitation of endogenous IMP2-RNA complexes from cell

lysates, followed by RNA purification and high-throughput sequencing.

Materials:

Cells expressing IMP2

Phosphate-buffered saline (PBS), ice-cold

Polysome Lysis Buffer (e.g., 150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% NP-40,

0.5 mM DTT, with RNase and protease inhibitors)

Anti-IMP2 antibody (validated for immunoprecipitation)

Normal IgG (isotype control)

Protein A/G magnetic beads

NT2 Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.05% NP-40, with

protease inhibitors)

TRIzol reagent

RNA purification kit
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Reagents and equipment for library preparation and next-generation sequencing

Procedure:

Cell Harvest: Grow cells to ~80-90% confluency. Wash cells twice with ice-cold PBS and

scrape them into a fresh tube. Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C.

Cell Lysis: Resuspend the cell pellet in Polysome Lysis Buffer. Incubate on ice for 10 minutes

with occasional vortexing to ensure complete lysis. Centrifuge at 14,000 x g for 10 minutes at

4°C to pellet cell debris.

Immunoprecipitation:

Pre-clear the lysate by adding Protein A/G magnetic beads and incubating for 1 hour at

4°C with rotation.

Transfer the supernatant to a new tube. Reserve a small aliquot as "Input" control.

Add the anti-IMP2 antibody or normal IgG to the remaining lysate and incubate overnight

at 4°C with gentle rotation.

Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with

rotation to capture the antibody-RNA-protein complexes.

Washes:

Pellet the beads on a magnetic stand and discard the supernatant.

Wash the beads five times with ice-cold NT2 Buffer. Between each wash, resuspend the

beads completely.

RNA Elution and Purification:

Resuspend the beads in TRIzol reagent and proceed with RNA extraction according to the

manufacturer's protocol.

Purify the RNA using a suitable RNA purification kit, including a DNase I treatment step to

remove any contaminating DNA.
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Library Preparation and Sequencing:

Assess the quality and quantity of the purified RNA.

Prepare sequencing libraries from the immunoprecipitated RNA and the "Input" RNA

samples.

Perform high-throughput sequencing.

RNA-sequencing following IMP2 Knockdown
This protocol outlines the steps to analyze changes in the transcriptome upon depletion of

IMP2 using siRNA.

Materials:

Cells of interest

siRNA targeting IMP2 and a non-targeting control siRNA

Lipofectamine RNAiMAX or other suitable transfection reagent

Opti-MEM or other serum-free medium

Complete growth medium

TRIzol reagent or other RNA extraction reagent

RNA purification kit

Reagents and equipment for library preparation and next-generation sequencing

Procedure:

Cell Seeding: Seed cells in 6-well plates to achieve 30-50% confluency at the time of

transfection.

siRNA Transfection:
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For each well, dilute the IMP2 siRNA or control siRNA in Opti-MEM.

In a separate tube, dilute the transfection reagent in Opti-MEM.

Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room

temperature for 5-20 minutes to allow complex formation.

Add the siRNA-lipid complex to the cells.

Incubation: Incubate the cells for 48-72 hours post-transfection.

RNA Extraction:

Wash the cells with PBS.

Lyse the cells directly in the well using TRIzol reagent.

Extract total RNA according to the manufacturer's protocol.

RNA Purification and Quality Control:

Purify the total RNA using an RNA purification kit, including a DNase I treatment step.

Assess the RNA integrity and quantity. An RNA Integrity Number (RIN) of >7 is

recommended.

Library Preparation and Sequencing:

Prepare RNA-seq libraries from the purified RNA.

Perform high-throughput sequencing.

Data Analysis:

Align the sequencing reads to a reference genome.

Quantify gene expression levels.
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Perform differential gene expression analysis to identify genes that are significantly up- or

down-regulated upon IMP2 knockdown compared to the control.

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
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Workflow for identifying IMP2-regulated genes.
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IMP2-IGF2/PI3K/Akt Signaling Pathway
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IMP2 enhances the IGF2/PI3K/Akt signaling pathway.
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IMP2 and Wnt/β-Catenin Signaling
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IMP2 can indirectly activate the Wnt/β-catenin pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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